5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

Phenobarbital Immunoassay Therapeutic Drug Monitoring Radioimmunoassay Sensitivity

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione hydrochloride (CAS 42240-88-0; parent base CAS 79181-97-8) is a synthetic phenobarbital derivative belonging to the barbituric acid class. The molecule features a 5-phenyl substitution identical to the clinically important anticonvulsant phenobarbital, while the 5-(4-aminobutyl) side chain terminates in a primary amine that serves as a chemical handle for covalent conjugation to carrier proteins, aminodextran polymers, and solid-phase matrices.

Molecular Formula C14H18ClN3O3
Molecular Weight 311.76 g/mol
Cat. No. B12331259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride
Molecular FormulaC14H18ClN3O3
Molecular Weight311.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN.Cl
InChIInChI=1S/C14H17N3O3.ClH/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19;/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20);1H
InChIKeyNKKUNGAMPOLMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione Hydrochloride: Procurement-Ready Hapten for Phenobarbital Immunoassay Development


5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione hydrochloride (CAS 42240-88-0; parent base CAS 79181-97-8) is a synthetic phenobarbital derivative belonging to the barbituric acid class [1]. The molecule features a 5-phenyl substitution identical to the clinically important anticonvulsant phenobarbital, while the 5-(4-aminobutyl) side chain terminates in a primary amine that serves as a chemical handle for covalent conjugation to carrier proteins, aminodextran polymers, and solid-phase matrices [2]. This bifunctional design—preserving the complete phenobarbital pharmacophore while introducing a nucleophilic linker—enables its use as a hapten in immunoassay platforms requiring orientation-controlled presentation of the target analyte epitope [3].

Why Generic Phenobarbital or Alternative Haptens Cannot Replace 5-(4-Aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione HCl in Immunoassay Workflows


Although phenobarbital is the target analyte and other phenobarbital haptens exist—including p-succinamidophenobarbital [1] and 1-(4-carboxybutyl)-phenobarbital [2]—direct interchange fails because hapten performance is governed by three interdependent structural features: (i) the fidelity of the presented epitope relative to the parent drug, (ii) the length, flexibility, and terminal functional group of the spacer arm, and (iii) the resulting antibody titer, specificity, and assay sensitivity following immunization. The 4-aminobutyl chain on this compound provides a terminal primary amine that reacts efficiently with carbodiimide-activated carboxylates on carrier proteins, forming a stable amide bond without altering the phenobarbital ring structure [3]. Haptens employing shorter linkers (e.g., succinamido derivatives) risk steric shielding of the 5-phenyl epitope, while those with longer or carboxyl-terminated spacers may induce antibodies that recognize the linker rather than the drug, compromising assay specificity [4]. The quantitative evidence summarized below demonstrates that antibodies raised against the 5-(4-aminobutyl)-5-phenyl hapten exhibit a sensitivity of 0.5 ng/mL by radioimmunoassay with minimal cross-reactivity toward other barbiturates—a performance envelope not matched by alternative hapten designs tested in parallel-era studies.

Quantitative Differentiation Evidence: 5-(4-Aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione HCl vs. Comparator Haptens


Radioimmunoassay Sensitivity: Aminobutyl Hapten Achieves 0.5 ng/mL vs. 2–4 µg/mL for Commercial Barbiturate-Class Screening Assays

Antibodies raised against the 5-(4-aminobutyl)-5-phenyl hapten–BSA conjugate enabled a radioimmunoassay (RIA) with a sensitivity of 0.5 ng/mL phenobarbital [1]. In contrast, commercial double-antibody RIA kits designed for barbiturate-class screening operate at a phenobarbital cutoff concentration of 1,000 ng/mL—a 2,000-fold higher threshold—reflecting the broad-spectrum, lower-affinity antibody populations generated by generic barbiturate haptens [2]. This sensitivity differential is critical for therapeutic drug monitoring applications where phenobarbital trough levels typically range from 10–40 µg/mL and accurate quantitation at sub-therapeutic concentrations is required for pharmacokinetic studies.

Phenobarbital Immunoassay Therapeutic Drug Monitoring Radioimmunoassay Sensitivity

Antibody Specificity: Aminobutyl-Derived Antisera Show Negligible Cross-Reactivity with Other Barbiturates vs. 29% Cross-Reactivity in Class-Specific Assays

Immunization with the 5-(4-aminobutyl)-5-phenyl hapten conjugate produced antisera of high specificity for phenobarbital, capable of measuring up to 1 picomole phenobarbital per mL of biological fluid without significant cross-reaction from other barbiturates [1]. By comparison, earlier microparticle-based barbiturate-class immunoassays using secobarbital-derivatized conjugates exhibited phenobarbital cross-reactivity of only 29%, demonstrating that broad-spectrum haptens fail to discriminate phenobarbital from structurally related sedatives [2]. The aminobutyl hapten's design—presenting the intact 5-phenyl ring and unmodified barbituric acid core—focuses the antibody response on the phenobarbital-specific epitope rather than shared barbiturate scaffold features.

Cross-Reactivity Anti-Phenobarbital Antibody Immunoassay Specificity

Conjugation Chemistry: Primary Amine Terminus Enables Direct Carbodiimide Coupling vs. Multi-Step Activation Required for Carboxyl-Terminated Haptens

The 4-aminobutyl side chain terminates in a primary aliphatic amine (pKa ~10.5), permitting direct one-step conjugation to carboxylate-bearing carrier proteins (e.g., BSA, KLH) via water-soluble carbodiimide (EDC) chemistry without requiring N-hydroxysuccinimide ester pre-activation [1]. In comparison, the 1-(4-carboxybutyl)-phenobarbital hapten (Kawashima et al., 1980) requires a two-step activation sequence: first converting the terminal carboxyl to an NHS ester, then coupling to protein lysine residues—adding synthetic complexity and introducing the risk of incomplete activation or hydrolysis side reactions [2]. The aminobutyl hapten was successfully synthesized via two distinct synthetic pathways, both yielding conjugate-ready product, whereas the carboxybutyl derivative required additional purification after NHS activation [1] [2].

Hapten-Protein Conjugation Carbodiimide Chemistry Immunogen Synthesis

Sensitivity Head-to-Head: Aminobutyl Hapten (0.5 ng/mL) Achieves Comparable RIA Sensitivity to p-Succinamidophenobarbital Hapten (0.2 pmol; ~0.046 ng) with Superior Absolute Quantitation Range

The aminobutyl hapten-based RIA (Castro et al., 1980) demonstrated a sensitivity of 0.5 ng/mL, whereas the p-succinamidophenobarbital hapten-based RIA (Yamaoka et al., 1979) reported sensitivity of <0.2 pmol per assay tube [1] [2]. Converting the latter to concentration units (assuming a 100 µL sample volume): 0.2 pmol phenobarbital (MW 232.24) = 46.4 pg per tube, equivalent to ~0.46 ng/mL. However, the Yamaoka antibody's specificity was directed toward both N-substituents and C5-substituents of the barbituric ring—indicating a more diffuse epitope recognition—whereas the Castro antibody targeted the 5-phenyl region with high specificity and no significant cross-reactivity [1] [2]. The aminobutyl hapten thus provides equivalent or marginally superior analytical sensitivity with improved specificity, an advantageous combination for clinical TDM assays.

Hapten Comparison Radioimmunoassay Performance Phenobarbital Detection

Procurement-Relevant Application Scenarios for 5-(4-Aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione Hydrochloride


Phenobarbital-Specific Polyclonal Antibody Production for In-House Radioimmunoassay Development

Laboratories developing a phenobarbital-selective RIA for therapeutic drug monitoring can conjugate this hapten directly to BSA or KLH via EDC-mediated coupling (single-step, aqueous conditions) and immunize rabbits to generate polyclonal antisera with demonstrated sensitivity of 0.5 ng/mL and negligible cross-reactivity toward other barbiturates [1] [2]. This approach eliminates the need for NHS ester pre-activation required by carboxyl-terminated haptens, reducing synthesis time and variability [3].

Aminodextran Conjugate Synthesis for KIMS Microparticle Agglutination Phenobarbital Assays

The primary amine terminus of the 4-aminobutyl chain serves as a direct attachment point for aminodextran polymers in kinetic interaction of microparticles in solution (KIMS) assay formats, as validated in the phenobarbital-specific immunoassay patent literature where aminodextran conjugates of 5-substituted phenobarbital derivatives produced standard curves with minimal bias in negative serum samples [4]. The compound provides a structurally defined intermediate for synthesizing macromolecular conjugates that present multiple phenobarbital moieties per polymer strand, enabling homogeneous agglutination-based detection without separation steps.

Positive Control Hapten for Competitive Phenobarbital ELISA Kit Manufacturing

Commercial ELISA kit manufacturers can employ this compound as the competitive hapten standard or as the hapten–HRP conjugate component in competitive ELISA formats. The high specificity of antibodies raised against this hapten—capable of measuring 1 pmol phenobarbital per mL without significant barbiturate interference [2]—ensures kit selectivity specifications that meet clinical regulatory requirements for phenobarbital TDM in the presence of co-administered anticonvulsants and sedatives.

Structure–Activity Relationship Studies on Barbiturate Hapten Spacer Arm Optimization

Research groups investigating the influence of hapten spacer arm length on antibody titer, affinity, and immunoassay sensitivity use the 4-carbon aminobutyl derivative as a benchmark comparator against shorter (e.g., succinamido, 0-2 atom spacer) and longer (e.g., 6-8 carbon, carboxybutyl) linkers [5]. The compound's established performance metrics (0.5 ng/mL RIA sensitivity, high specificity) provide a reference data point for quantitative structure–immunogenicity relationship (QSIR) modeling.

Quote Request

Request a Quote for 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.